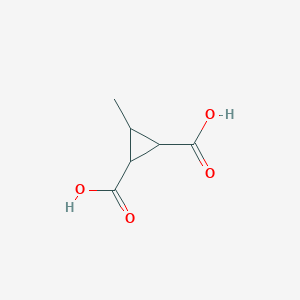

3-Methylcyclopropane-1,2-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXGPKYJOMGPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625501 | |

| Record name | 3-Methylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89615-02-1 | |

| Record name | 3-Methylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects of 3 Methylcyclopropane 1,2 Dicarboxylic Acid and Its Analogues

Isomerism and Chirality in Cyclopropane-1,2-dicarboxylic Systems

The parent compound, cyclopropane-1,2-dicarboxylic acid, serves as a foundational example of isomerism in this class of molecules. The inability of the carbon-carbon bonds in the cyclopropane (B1198618) ring to rotate freely results in geometric isomerism. The two carboxylic acid groups can be situated on the same side of the ring, forming the cis isomer, or on opposite sides, forming the trans isomer.

The stereochemical consequences of this are distinct for each geometric isomer:

Cis-Cyclopropane-1,2-dicarboxylic acid: This isomer possesses a plane of symmetry that bisects the C1-C2 bond and passes through the C3 carbon. Due to this internal symmetry, the molecule is achiral and superimposable on its mirror image, despite having two stereogenic centers (C1 and C2). Such a compound is known as a meso compound.

Trans-Cyclopropane-1,2-dicarboxylic acid: In this isomer, the plane of symmetry is absent. The molecule is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. The trans isomer is therefore a racemic mixture of (1R,2R) and (1S,2S) enantiomers. sarthaks.comrsc.org

The introduction of a methyl group at the C3 position, as in 3-Methylcyclopropane-1,2-dicarboxylic acid, fundamentally alters the symmetry and increases the stereochemical complexity. The C3 carbon also becomes a stereocenter, meaning the molecule now has three stereogenic centers (C1, C2, and C3). This eliminates the plane of symmetry that rendered the cis-isomer of the parent compound meso. Consequently, all stereoisomers of this compound are chiral.

| Compound | Number of Stereocenters | Isomer Types | Chirality Notes |

|---|---|---|---|

| cis-Cyclopropane-1,2-dicarboxylic acid | 2 | Meso compound (1 isomer) | Achiral due to a plane of symmetry |

| trans-Cyclopropane-1,2-dicarboxylic acid | 2 | Pair of enantiomers (2 isomers) | Chiral, exists as a racemic mixture |

| This compound | 3 | Multiple diastereomers and enantiomers | All possible stereoisomers are chiral |

Enantiomeric and Diastereomeric Forms of this compound Derivatives

With three distinct stereocenters, this compound can theoretically exist as a maximum of 2³ = 8 stereoisomers. These eight isomers constitute four pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is that of diastereomers. tru.ca

Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard laboratory techniques such as chromatography or crystallization. Enantiomers, conversely, have identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light and their reactivity with other chiral molecules. tru.camasterorganicchemistry.com

The eight stereoisomers of this compound can be systematically described by the absolute configuration (R/S) at each stereocenter (C1, C2, C3). The relationships are summarized below.

| Configuration | Enantiomeric Pair | Diastereomeric Relationship Example |

|---|---|---|

| (1R, 2R, 3R) | (1S, 2S, 3S) | Diastereomer to (1R, 2S, 3R) |

| (1S, 2S, 3S) | (1R, 2R, 3R) | Diastereomer to (1S, 2R, 3S) |

| (1R, 2S, 3R) | (1S, 2R, 3S) | Diastereomer to (1R, 2R, 3R) |

| (1S, 2R, 3S) | (1R, 2S, 3R) | Diastereomer to (1S, 2S, 3S) |

| (1R, 2R, 3S) | (1S, 2S, 3R) | Diastereomer to (1R, 2R, 3R) |

| (1S, 2S, 3R) | (1R, 2R, 3S) | Diastereomer to (1S, 2S, 3S) |

| (1R, 2S, 3S) | (1S, 2R, 3R) | Diastereomer to (1R, 2R, 3R) |

| (1S, 2R, 3R) | (1R, 2S, 3S) | Diastereomer to (1S, 2S, 3S) |

Stereochemical Control in Synthetic Strategies

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the three stereocenters. Synthetic strategies can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective Synthesis: This approach aims to control the relative configuration of the stereocenters. In the context of cyclopropane synthesis, a primary goal is to control the cis/trans relationship between the two carboxyl groups.

Cyclopropanation Reactions: The reaction of substituted acrylates with α-halo esters is a method for preparing substituted cyclopropane-1,2-dicarboxylates. Research has shown that the choice of solvent can be critical in determining the stereochemical outcome. For instance, in certain cyclopropanation reactions, toluene (B28343) has been found to favor the formation of the desired cis configuration. tandfonline.com The subsequent hydrolysis of the resulting diethyl esters yields the dicarboxylic acid. tandfonline.com

Enantioselective Synthesis: This approach aims to control the absolute configuration, producing an excess of one enantiomer over the other.

Chiral Catalysts: The use of chiral catalysts in cyclopropanation reactions can induce asymmetry, leading to the formation of an optically active product. Palladium-catalyzed cycloaddition reactions, for example, have been developed for the asymmetric synthesis of functionalized five-membered rings and demonstrate the power of catalysis in controlling stereochemistry. nih.gov Similar principles can be applied to the synthesis of chiral cyclopropanes.

Enzymatic Resolution: Biological catalysts, such as enzymes, can exhibit high enantioselectivity. For instance, the amidase from the microorganism Rhodococcus rhodochrous has been used for the enantioselective hydrolysis of racemic amides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. rsc.org This process allows for the separation of enantiomers by selectively catalyzing the reaction of one enantiomer while leaving the other unreacted. rsc.orgrsc.org This method could be adapted for derivatives of this compound.

| Strategy | Description | Key Control Element | Example/Application |

|---|---|---|---|

| Diastereoselective Cyclopropanation | Controls the relative orientation (cis/trans) of substituents. | Reaction conditions (e.g., solvent). | Using toluene to favor cis-isomers in the reaction of acrylates and α-halo esters. tandfonline.com |

| Asymmetric Catalysis | Uses a chiral catalyst to favor the formation of one enantiomer. | Chiral ligand on a metal catalyst. | Palladium-catalyzed cycloadditions for asymmetric synthesis. nih.gov |

| Enzymatic Resolution | Uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Enzyme's inherent chirality and specificity. | Hydrolysis of cyclopropane diamides using Rhodococcus rhodochrous. rsc.org |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopropane-1,2-dicarboxylic acid |

| cis-Cyclopropane-1,2-dicarboxylic acid |

| trans-Cyclopropane-1,2-dicarboxylic acid |

| (±)-trans-cyclopropane-1,2-dicarboxylic acid |

Advanced Synthetic Methodologies for 3 Methylcyclopropane 1,2 Dicarboxylic Acid Derivatives

Chemical Synthesis Routes for Cyclopropane-1,2-dicarboxylic Acids

The construction of the cyclopropane-1,2-dicarboxylic acid scaffold is a fundamental step in the synthesis of its derivatives. Over the years, several reliable methods have been established, and these have been adapted for the preparation of substituted analogues like the 3-methyl derivative.

Established Synthetic Pathways to Cyclopropane (B1198618) Dicarboxylic Acid Scaffolds

One of the most classical and widely used methods for the synthesis of cyclopropane dicarboxylic acid scaffolds is the reaction of a malonic ester with a 1,2-dihalide. For the parent cyclopropane-1,2-dicarboxylic acid, this typically involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base. This method provides a straightforward entry to the cyclopropane ring system.

Another established route involves the hydrolysis of cyclic anhydrides. For instance, 3-oxabicyclo[3.1.0]hexane-2,4-dione can be hydrolyzed to afford cis-cyclopropane-1,2-dicarboxylic acid. This method is particularly useful for accessing the cis isomer of the dicarboxylic acid.

These foundational methods provide the basis for more complex syntheses of substituted derivatives.

Approaches for Substituted Cyclopropane-1,2-dicarboxylic Acid Derivatives

To introduce a methyl group at the 3-position of the cyclopropane-1,2-dicarboxylic acid scaffold, modifications to the established synthetic pathways are necessary. One common approach is to start with a substituted precursor. For the synthesis of 3-methylcyclopropane-1,2-dicarboxylic acid derivatives, a key starting material is 2-methylcyclopropane dicarboxylic acid dimethyl ester. This can be synthesized from the reaction of dimethylmalonate (B8719724) and 1,2-dibromopropane. wikipedia.org

The general strategy involves the base-mediated condensation of a malonic ester with a substituted dihalide. The choice of the dihalide determines the substitution pattern on the final cyclopropane ring.

| Starting Materials | Product | Reference |

| Dimethylmalonate and 1,2-dibromopropane | 2-Methylcyclopropane dicarboxylic acid dimethyl ester | wikipedia.org |

This approach allows for the introduction of a methyl group onto the cyclopropane ring, leading to the desired this compound scaffold after subsequent hydrolysis of the ester groups.

Regioselective Preparations in Organic Synthesis

Regioselectivity becomes a critical consideration when synthesizing unsymmetrically substituted cyclopropanes like this compound. The cyclopropanation of an alkene with a carbene or carbenoid is a powerful tool for this purpose. The regioselectivity of the addition is governed by both steric and electronic factors of the alkene and the carbene.

For instance, the reaction of an electron-deficient alkene, such as a crotonate ester (a derivative of but-2-enoic acid), with a diazoacetate in the presence of a transition metal catalyst can lead to the formation of a 3-methylcyclopropane-1,2-dicarboxylate. The regioselectivity of this reaction is influenced by the directing effects of the substituents on the double bond.

While specific high-yielding regioselective preparations for this compound are not extensively detailed in the readily available literature, the principles of carbene chemistry suggest that the reaction of a crotonate with a carbene source would be a logical approach to investigate for achieving the desired regiochemistry.

Stereoselective and Enantioselective Synthesis Approaches

Controlling the stereochemistry of the three contiguous stereocenters in this compound is a significant synthetic challenge. Both diastereoselective and enantioselective methods are crucial for accessing specific stereoisomers.

Strategies for Diastereoselective Control in Cyclopropanation Reactions

Diastereoselective control in cyclopropanation reactions is often achieved by using chiral auxiliaries or catalysts. The reaction of an α,β-unsaturated compound, such as a crotonate ester, with a carbene can lead to the formation of diastereomeric cyclopropanes. The facial selectivity of the carbene addition to the double bond can be influenced by steric hindrance and electronic interactions.

For example, the use of a chiral auxiliary attached to the crotonate can direct the incoming carbene to one face of the double bond, leading to an excess of one diastereomer. Similarly, chiral catalysts, often based on transition metals like rhodium or copper, can create a chiral environment around the carbene, thereby influencing the stereochemical outcome of the cyclopropanation.

While the literature provides general strategies for diastereoselective cyclopropanation, specific high-diastereoselectivity methods for the synthesis of this compound are not extensively documented in the provided search results. However, the application of these general principles to the cyclopropanation of crotonates with diazoacetates is a viable strategy to explore.

Chemoenzymatic Hydrolysis for Enantiomerically Enriched Compounds

Chemoenzymatic methods offer a powerful approach to obtain enantiomerically enriched cyclopropane derivatives. This strategy often involves the enzymatic resolution of a racemic mixture. For the synthesis of the four pure isomers of 1-amino-2-methylcyclopropanecarboxylic acids, a key intermediate is racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester. wikipedia.org

This racemic diester can be subjected to selective enzymatic hydrolysis using different esterases. Pig liver esterase (PLE) and an esterase from Gist Brocades have been shown to possess complementary selectivities. Both enzymes catalyze the hydrolysis of the monoester function in the trans configuration. However, their kinetic parameters are determined by the chirality at the C2 position. PLE preferentially recognizes the (2R)-configuration, while the esterase from Gist Brocades shows a preference for the (2S)-configuration. wikipedia.org

This enzymatic resolution allows for the separation of the racemic mixture into enantiomerically enriched monoesters, which can then be further processed chemically to yield the desired enantiopure this compound derivatives.

| Enzyme | Substrate | Selectivity | Product | Reference |

| Pig Liver Esterase (PLE) | Racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester | (2R)-configuration | Enantiomerically enriched monoester | wikipedia.org |

| Esterase (Gist Brocades) | Racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester | (2S)-configuration | Enantiomerically enriched monoester | wikipedia.org |

This chemoenzymatic approach is a highly effective strategy for accessing optically active building blocks for further synthetic transformations.

Influence of Reaction Conditions on Stereoselectivity (e.g., solvent effects)

The stereochemical outcome of the synthesis of this compound derivatives is highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role in determining the diastereomeric ratio of the products. The relative orientation of the carboxyl groups and the methyl group on the cyclopropane ring can be controlled to favor either the cis (syn) or trans (anti) isomer.

Research into cyclopropanation reactions has demonstrated that solvent polarity and its ability to coordinate with reaction intermediates can significantly influence the transition state energies, thereby dictating the preferred stereoisomer. For instance, in reactions involving the condensation of unsaturated esters with haloacetates, non-polar solvents tend to favor the formation of the cis isomer, while polar solvents can lead to a mixture of isomers.

One study on the synthesis of substituted cyclopropane-1,2-dicarboxylic acids highlighted that toluene (B28343) is an effective solvent for achieving a high degree of cis selectivity. In contrast, the use of a more coordinating solvent like diethyl ether can result in a significant decrease in diastereoselectivity, in some cases leading to a nearly 1:1 mixture of cis and trans isomers. This effect is attributed to the ability of ether to solvate the intermediates and alter the steric and electronic interactions in the transition state.

The table below illustrates the general influence of solvent choice on the diastereoselectivity of cyclopropanation reactions leading to derivatives of this compound.

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound relies on the availability of key intermediates that can be efficiently converted to the target molecule. A common and effective strategy involves the Michael-initiated ring closure (MIRC) reaction. This approach typically utilizes an α,β-unsaturated ester, such as ethyl crotonate, and an α-halo ester, like ethyl bromoacetate (B1195939), as the primary building blocks.

A general and widely applicable protocol for the synthesis of the diethyl ester of a substituted cyclopropane-1,2-dicarboxylic acid involves the reaction of an appropriate acrylate (B77674) with an α-halo ester in the presence of a strong base.

A representative procedure for the synthesis of a key intermediate, diethyl 3-methylcyclopropane-1,2-dicarboxylate, is as follows:

Preparation of the Enolate: A solution of a non-nucleophilic strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is prepared in an anhydrous aprotic solvent, typically dry toluene or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

Michael Addition: To this basic solution, a mixture of ethyl crotonate and ethyl bromoacetate is added dropwise at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature or with gentle heating. The base deprotonates the α-carbon of the ethyl bromoacetate, forming an enolate which then acts as a nucleophile in a Michael addition to the ethyl crotonate.

Intramolecular Cyclization: Following the Michael addition, the resulting intermediate undergoes an intramolecular nucleophilic substitution (an SN2 reaction), where the newly formed carbanion displaces the bromide ion, leading to the formation of the cyclopropane ring.

Work-up and Purification: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product, containing a mixture of diastereomers of diethyl 3-methylcyclopropane-1,2-dicarboxylate, is then purified by techniques such as fractional distillation or column chromatography to isolate the desired isomer.

The subsequent hydrolysis of the diethyl ester using acidic or basic conditions yields the target this compound. The stereochemical composition of the final product is largely determined during the cyclopropanation step and is influenced by the reaction conditions as discussed in the previous section.

Chemical Transformations and Functionalization of 3 Methylcyclopropane 1,2 Dicarboxylic Acid

Chemical Reactions Involving Carboxylic Acid Functional Groups

The two carboxylic acid groups in 3-methylcyclopropane-1,2-dicarboxylic acid are versatile handles for a wide range of chemical transformations, most notably the formation of esters and amides. These reactions proceed through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, the dicarboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol. The synthesis of cyclopropane-1,1-dicarboxylic acid esters has been accomplished by reacting a dialkyl malonate with a 1,2-dihaloalkane and potassium carbonate in dimethylformamide. google.com

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride trimer (PNT) can be used to facilitate this transformation. ajchem-a.comiajpr.com A variety of amides can be prepared from both aromatic and aliphatic carboxylic acids in excellent yields using these methods. iajpr.com The synthesis of diamides from dicarboxylic acids can also be achieved using a heterogeneous Lewis acid catalyst like niobium pentoxide (Nb₂O₅), which is tolerant to water and basic amines produced during the reaction. nih.gov

| Reaction | Reagents | General Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Diester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, PNT) | Diamide |

| Lewis Acid-Catalyzed Amidation | Amine, Nb₂O₅ | Diamide |

Synthesis of Diverse Chemical Derivatives

The combination of reactions involving the cyclopropane (B1198618) ring and the carboxylic acid groups allows for the synthesis of a wide variety of chemical derivatives from this compound.

For instance, the carboxylic acid groups can be converted into amides, which can then undergo further reactions. The enantioselective hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid has been achieved using bacterial cultures, providing a route to optically active derivatives. researchgate.netrsc.org

Furthermore, the Curtius rearrangement of cyclopropanecarboxylic acids, which can be derived from the corresponding amides, offers a pathway to β-aminocyclopropanecarboxylic acid derivatives. researchgate.netrsc.org This highlights how the functionalization of the carboxylic acid groups can lead to the introduction of new functionalities and chiral centers.

The synthesis of various derivatives of trans-cyclopropane-1,2-dicarboxylic acid, including amido esters, mixed acid esters, amido acids, and diamides, has been reported starting from diethyl (±)-trans-cyclopropane-1,2-dicarboxylate. researchgate.netrsc.org These transformations underscore the utility of the parent dicarboxylic acid as a versatile building block in organic synthesis.

| Starting Material | Reaction Sequence | Derivative Class |

| (±)-trans-Cyclopropane-1,2-dicarboxylic acid derivatives | Enantioselective bacterial hydrolysis | Optically active amido esters and diamides researchgate.netrsc.org |

| Cyclopropanecarboxylic acids | Curtius Rearrangement | β-Aminocyclopropanecarboxylic acid derivatives researchgate.netrsc.org |

| Diethyl (±)-trans-cyclopropane-1,2-dicarboxylate | Various transformations | Amido esters, mixed acid esters, amido acids, diamides researchgate.netrsc.org |

Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific information regarding the applications of "this compound" to fully address the detailed sections and subsections requested in the article outline.

The search yielded information on related but structurally distinct compounds, such as 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, trans-cyclopropane-1,2-dicarboxylic acid, and various other cyclopropane derivatives. While the broader field of cyclopropane chemistry is rich with examples of asymmetric synthesis and applications in material science, specific documented instances of This compound being used as a chiral building block for complex architectures or in the production of specialty chemicals and advanced materials could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. The available data does not support the creation of content for the following sections as requested:

Applications in Organic Synthesis and Material Science

Contributions to the Production of Specialty Chemicals and Advanced Materials

To provide an article that meets the standards of scientific accuracy, detailed research findings for the specified compound are necessary, and such findings are not currently available in the public domain.

Mechanistic Investigations of Biological Interactions of 3 Methylcyclopropane 1,2 Dicarboxylic Acid Analogues

Enzyme Inhibition and Activation Mechanisms

The constrained conformation of cyclopropane (B1198618) dicarboxylic acid derivatives makes them effective tools for probing the active sites of various enzymes. Their structural rigidity allows for specific orientations that can mimic transition states or bind with high affinity to enzyme pockets, leading to potent and selective inhibition.

A range of 1-substituted cyclopropane-1,2-dicarboxylic acids have been synthesized and identified as effective inhibitors of 3-methylaspartase. rsc.orgrsc.org This enzyme catalyzes the reversible deamination of (S)-3-methylaspartic acid to mesaconic acid and ammonia. The most potent inhibitor identified from these studies is (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid. rsc.orgrsc.org Crystallographic analysis of its interaction with the enzyme revealed that its absolute stereochemistry is consistent with it acting as a transition state analogue for the deamination reaction catalyzed by methylaspartase. rsc.orgrsc.org This specific stereoisomer effectively blocks the enzyme's catalytic activity by tightly binding to the active site, mimicking the geometry of the reaction's intermediate stage.

O-acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway found in bacteria and plants, making it a potential target for antimicrobial agents. nih.govtandfonline.com Cyclopropane-1,2-dicarboxylic acid derivatives have been investigated as inhibitors of OASS isoforms A and B (OASS-A and OASS-B). nih.govmdpi.com These compounds serve as valuable tools for biophysical investigations of the enzyme. nih.govtandfonline.com

Studies using Saturation Transfer Difference NMR (STD-NMR) have characterized the interactions between these molecules and both OASS-A and OASS-B. nih.govtandfonline.com A key finding is that most of these cyclopropane derivatives induce a significant, several-fold increase in the fluorescence emission of the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme upon binding to either OASS isoform. nih.govtandfonline.com This fluorescence enhancement makes these compounds excellent probes for developing competition-binding experiments to screen for other potential inhibitors. nih.govtandfonline.com The research has led to the development of potent, non-natural small molecule inhibitors of OASS-A. rsc.org

Involvement in Specific Biochemical Pathways

By targeting key enzymes, analogues of 3-methylcyclopropane-1,2-dicarboxylic acid can modulate critical biochemical pathways, including the synthesis of essential amino acids and plant hormones.

The biosynthesis of cysteine is a vital pathway in bacteria and plants, with the final step catalyzed by the OASS enzyme. nih.govtandfonline.com As established, cyclopropane-1,2-dicarboxylic acid derivatives can effectively inhibit OASS. nih.govmdpi.com This inhibition directly disrupts the cysteine biosynthesis pathway by blocking the conversion of O-acetyl-L-serine into cysteine. tandfonline.com Because this pathway is absent in mammals, inhibitors of OASS are being explored as a novel strategy to combat bacterial resistance to existing antibiotics. rsc.org The ability of these compounds to inhibit both OASS-A and OASS-B isoforms is crucial for effectively shutting down cysteine production in targeted microorganisms. mdpi.com

Ethylene (B1197577) is a key plant hormone that regulates a wide array of physiological processes, including growth, fruit ripening, and senescence. ffhdj.com Its biosynthesis is a well-characterized pathway, with 1-aminocyclopropane-1-carboxylic acid (ACC) as a key precursor. nih.govfrontiersin.org Cyclopropane derivatives are well-known modulators of this pathway. For instance, 1-methylcyclopropene (B38975) (1-MCP) is a widely used inhibitor of ethylene action that works by blocking ethylene receptors. nih.govresearchgate.net

Newer, functionally substituted cyclopropane carboxylic acids have been developed as potential inhibitors of ethylene biosynthesis itself. ffhdj.com These compounds are designed to target enzymes in the pathway, such as ACC oxidase. In silico studies have shown that newly synthesized cyclopropane derivatives can have a high affinity for ACC oxidase 2 (ACO2) from Arabidopsis thaliana, suggesting they can act as effective inhibitors and provide a means to control the lifecycle of agriculturally important plants. ffhdj.com

Modulatory Effects on Receptor Systems

The rigid framework of cyclopropane-containing amino acids makes them ideal candidates for ligands that can differentiate between subtypes of receptors, such as the metabotropic glutamate (B1630785) receptors.

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. nih.govyoutube.com They are divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. researchgate.net

Specifically, the analogue (2S,1′S,2′R,3′R)-2-(2′-carboxy-3′-hydroxymethylcyclopropyl) glycine (B1666218) has been identified as a highly potent agonist for group II (mGlu2, mGlu3) and group III (mGlu4, mGlu6, mGlu7, mGlu8) mGluRs. researchgate.net This compound demonstrates low nanomolar agonist activity at both mGlu2 and mGlu3 subtypes. researchgate.net Its potency and oral activity in animal models of anxiety and psychosis highlight the therapeutic potential of using rigidified glutamate analogues to selectively target mGluR subtypes for the treatment of psychiatric and neurological disorders. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of this compound analogues is highly dependent on their specific chemical structure, including stereochemistry and the nature of substituents on the cyclopropane ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

For the inhibition of methylaspartase , the stereochemistry is paramount. The (1S,2S) configuration of 1-methylcyclopropane-1,2-dicarboxylic acid is the most potent, acting as a transition state analogue, while other stereoisomers are less effective. rsc.orgrsc.org

In the context of OASS inhibition , derivatives with a carboxylic moiety show good activity, ranging from the low micromolar to the low nanomolar range. mdpi.com The introduction of heteroaliphatic and heteroaromatic groups at the 3' position has led to derivatives with improved inhibitory activity against both StOASS isoforms. mdpi.com

Regarding mGluR modulation , substitutions on the cyclopropane ring significantly influence potency and selectivity. For instance, the introduction of a methyl or a hydroxymethyl group at the C-3' position of carboxy cyclopropyl (B3062369) glycines enhances potency, resulting in compounds with low nanomolar agonist activity at group II mGluRs. researchgate.net

The following table summarizes key SAR findings for these analogues across different biological targets.

| Target System | Compound Class | Key Structural Features | Effect on Activity |

| Methylaspartase | 1-Methylcyclopropane-1,2-dicarboxylic acid | (1S,2S) stereochemistry | Potent inhibition (acts as transition state analogue) rsc.orgrsc.org |

| OASS Enzymes | 3'-substituted cyclopropane-carboxylic acids | Carboxylic acid moiety | Essential for good activity mdpi.com |

| Heteroaliphatic/heteroaromatic groups at 3' position | Improved inhibitory potency mdpi.com | ||

| mGlu Receptors | Carboxy cyclopropyl glycines | Methyl group at C-3' position | Enhanced agonist potency at Group II mGluRs researchgate.net |

| Hydroxymethyl group at C-3' position | Enhanced agonist potency at Group II mGluRs researchgate.net |

Advanced Spectroscopic Techniques for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of 3-Methylcyclopropane-1,2-dicarboxylic acid. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative orientation of the methyl and carboxyl groups on the cyclopropane (B1198618) ring can be established.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. For instance, in a study of cis-(±)-1-methylcyclopropane-1,2-dicarboxylic acid, specific proton signals were identified. tandfonline.com The relative stereochemistry of substituents on the cyclopropane ring significantly influences the coupling constants (J-values) between adjacent protons, a principle that is critical for distinguishing between cis and trans isomers. oup.com

Table 1: ¹H NMR Data for cis-(±)-1-methylcyclopropane-1,2-dicarboxylic acid tandfonline.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 1.13 | singlet (s) | -CH₃ |

| 1.23–1.26 | multiplet (m) | -CH₂ (cyclopropane ring) |

| 1.51–1.56 | multiplet (m) | -CH₂ (cyclopropane ring) |

Note: Spectrum recorded in CDCl₃ at 300 MHz.

The data reveals distinct signals for the methyl group protons and the protons on the cyclopropane ring. The multiplicity and integration of these signals allow for the assignment of each proton, while advanced techniques like the Nuclear Overhauser Effect (NOE) can provide definitive evidence of the spatial proximity between protons, confirming the cis or trans arrangement of the substituents. sfu.ca

Saturation Transfer Difference (STD) NMR is a powerful technique for studying the binding of a ligand to a large protein receptor. nih.gov It identifies which specific protons on the ligand are in close contact with the protein, effectively mapping the ligand's binding epitope. d-nb.info The method involves irradiating the protein with a selective radiofrequency pulse; this saturation is then transferred via spin diffusion to a bound ligand. nih.govnih.gov When the ligand dissociates, it carries this saturation information, leading to a decrease in its signal intensity in the NMR spectrum. nih.gov Subtracting a spectrum with irradiation from one without reveals only the signals of the ligand protons that were in proximity to the protein. nih.gov

This technique has been successfully applied to the broader class of cyclopropane-1,2-dicarboxylic acids to investigate their interaction with O-acetylserine sulfhydrylase (OASS) enzymes, which are involved in cysteine biosynthesis in bacteria. tandfonline.com STD-NMR analysis demonstrated that these compounds can bind to OASS isoforms. By observing the saturation transfer, researchers can determine the orientation of the molecule within the enzyme's active site, providing crucial insights into the binding mode that can guide the design of more potent inhibitors. tandfonline.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₆H₈O₄, the expected molecular weight is approximately 144.13 g/mol . lookchem.com High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, as demonstrated by an Electrospray Ionization (ESI) measurement that found a mass of 144.1388 for the [M-H]⁻ ion. tandfonline.com

Electron Ionization (EI) MS causes the molecule to fragment in a reproducible manner. While a specific fragmentation pattern for this compound is not extensively documented, predictable fragmentation pathways for dicarboxylic acids and cyclopropane rings can be inferred. nih.govdocbrown.info Common fragmentation of dicarboxylic acids includes the loss of water (H₂O), a hydroxyl radical (•OH), and a carboxyl group (•COOH), as well as decarboxylation (loss of CO₂). libretexts.orgresearchgate.net The cyclopropane ring itself can also undergo cleavage. docbrown.info

Table 2: Predicted Fragments for this compound in MS

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₆H₈O₄]⁺• | 144 | Molecular Ion (M⁺•) |

| [M - H₂O]⁺• | 126 | Loss of water |

| [M - •COOH]⁺ | 99 | Loss of a carboxyl group |

These fragmentation patterns provide a "fingerprint" that helps to confirm the compound's identity and structural features.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is dominated by the characteristic absorptions of its carboxylic acid groups and the C-H bonds of the cyclopropane ring.

The most recognizable feature for a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.org Another strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org The C-H bonds of the cyclopropane ring give rise to stretching vibrations at wavenumbers higher than those for typical alkanes, usually around 3080-3040 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300–2500 | O–H stretch | Carboxylic Acid |

| ~3080 | C–H stretch | Cyclopropane Ring |

| 1760–1690 | C=O stretch | Carboxylic Acid |

| 1440–1395 | O–H bend | Carboxylic Acid |

The presence of these specific absorption bands in an IR spectrum provides strong evidence for the structure of this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govresearchgate.net This technique provides an unambiguous assignment of the spatial arrangement of atoms, which is crucial for chiral molecules like the various stereoisomers of this compound.

The method requires the growth of a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. researchgate.net By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. This map is then interpreted to determine the precise location of each atom in the molecule. For chiral molecules, specialized techniques involving anomalous dispersion can be used to determine the absolute configuration (e.g., (1S,2S) vs. (1R,2R)) of the stereocenters. libretexts.org While a published crystal structure for this compound was not identified, this technique remains the gold standard for unequivocally establishing its absolute stereochemistry.

Computational and Theoretical Studies on 3 Methylcyclopropane 1,2 Dicarboxylic Acid

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comnih.gov This method is frequently employed in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. biointerfaceresearch.com

A thorough search of the scientific literature did not yield specific molecular docking studies featuring 3-Methylcyclopropane-1,2-dicarboxylic acid as the ligand. Research has been conducted on similar cyclopropane-containing molecules, which have been investigated as potential inhibitors for various enzymes. For instance, cyclopropane-1,2-dicarboxylic acids, in general, have been explored as tools for the biophysical investigation of O-acetylserine sulfhydrylases. nih.gov Such studies often involve docking the compounds into the active site of the enzyme to predict binding modes and energies. However, specific data, such as binding affinities (e.g., in kcal/mol) or detailed interaction maps for this compound with specific biological targets, are not available in the reviewed literature.

Hypothetical Docking Interaction Data Without specific research, a data table would be purely speculative. A typical table would include:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Not Available | Not Available | Not Available | Not Available |

Conformational Analysis and Energetic Profiles

The energetic profile of a molecule maps the potential energy as a function of one or more conformational degrees of freedom. This allows for the identification of low-energy (stable) and high-energy (unstable) conformations. While conformational analyses of related cyclic dicarboxylic acids, such as those based on cyclohexane (B81311) and cyclopentane (B165970) rings, have been published, a specific energetic profile for this compound has not been found in the literature. researchgate.net Such a study would typically involve quantum mechanical calculations to determine the relative energies of different stereoisomers and rotamers.

Illustrative Conformational Energy Data This table is for illustrative purposes as specific data for the target molecule is unavailable.

| Conformer/Isomer | Dihedral Angle(s) (degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Not Available | Not Available | Not Available | Not Available |

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are theoretical methods used to investigate the electronic structure, bonding, and reactivity of molecules. wavefun.com These calculations can provide valuable insights into properties such as molecular orbital energies (HOMO-LUMO gap), charge distribution, dipole moment, and the nature of chemical bonds. For this compound, these calculations could elucidate the effects of the methyl and carboxyl substituents on the strained cyclopropane (B1198618) ring.

The bonding in cyclopropane is often described in terms of "bent bonds" or the Walsh model, a consequence of the geometric constraint of the three-membered ring. dalalinstitute.com Quantum chemical calculations would be essential to quantitatively describe these effects in the substituted derivative. Despite the power of these methods, specific studies applying them to this compound to determine its electronic properties are not present in the surveyed literature.

Table of Calculated Electronic Properties A representative table of properties that would be generated from quantum chemical calculations.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | Not Available | Not Available |

| LUMO Energy | Not Available | Not Available |

| HOMO-LUMO Gap | Not Available | Not Available |

| Dipole Moment | Not Available | Not Available |

Predictive Modeling for Biological Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. nih.gov

For a molecule like this compound, a QSAR model could potentially predict its activity against a certain biological target if it were part of a larger dataset of compounds tested against that target. However, no QSAR studies or other predictive models specifically involving this compound were identified. The development of such a model would require a substantial amount of experimental biological activity data for a series of related compounds, which does not appear to be available.

Summary of Predictive Modeling Status As no specific models were found, a summary table highlights the lack of data.

| Biological Activity/Target | Modeling Approach | Key Descriptors | Model Performance (e.g., R²) |

| Not Available | Not Available | Not Available | Not Available |

Emerging Research Frontiers and Future Prospects of 3 Methylcyclopropane 1,2 Dicarboxylic Acid Chemistry

Innovations in Synthetic Methodologies and Process Development

The efficient and stereoselective synthesis of 3-methylcyclopropane-1,2-dicarboxylic acid and its derivatives is a primary area of emerging research. Current efforts are focused on developing methodologies that offer high yields, exceptional stereocontrol, and scalability for potential industrial applications.

Innovations in this area are centered around asymmetric catalysis, leveraging chiral catalysts to produce enantiomerically pure forms of the target molecule. Rhodium-catalyzed cyclopropanation reactions, for instance, have shown considerable promise in the asymmetric synthesis of substituted cyclopropane (B1198618) carboxylates. mdpi.com These methods often exhibit high diastereoselectivity, which is crucial for controlling the relative stereochemistry of the substituents on the cyclopropane ring.

Another burgeoning area is the use of biocatalysis. Engineered enzymes, such as myoglobin-based catalysts and those from the tautomerase superfamily, are being developed for the enantioselective synthesis of cyclopropanes under mild, environmentally friendly conditions. mdpi.comsigmaaldrich.com These biocatalytic strategies offer the potential for high stereoselectivity and can be applied to a range of substrates, suggesting a promising avenue for the synthesis of chiral this compound. A chemoenzymatic approach, which combines the selectivity of enzymes with the versatility of chemical transformations, is also being explored to create diverse libraries of chiral cyclopropane building blocks.

Furthermore, process development is focusing on improving the efficiency and safety of synthetic routes. This includes the optimization of reaction conditions, the development of continuous flow processes, and the use of safer reagents to facilitate large-scale production. researchgate.netupenn.edu

Table 1: Comparison of Emerging Synthetic Methodologies for Substituted Cyclopropane Dicarboxylic Acids

| Methodology | Advantages | Challenges | Key Research Areas |

| Asymmetric Catalysis (e.g., Rhodium-based) | High diastereoselectivity and enantioselectivity. | Cost of precious metal catalysts, catalyst recovery. | Development of more efficient and recyclable catalysts. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations. | Enzyme engineering to improve performance and broaden substrate range. |

| Chemoenzymatic Synthesis | Combines the selectivity of biocatalysis with the versatility of chemical synthesis. | Integration of enzymatic and chemical steps. | Development of tandem and one-pot reaction sequences. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, handling of solid reagents/products. | Miniaturization and automation of flow reactors. |

Exploration of Novel Biological Targets and Mechanistic Pathways

The rigid structure of the cyclopropane ring makes its derivatives attractive scaffolds for probing biological systems and developing novel therapeutic agents. Research into the biological activities of substituted cyclopropane-1,2-dicarboxylic acids has identified promising leads and points toward new avenues of investigation for this compound.

A significant area of interest is the development of enzyme inhibitors. For instance, various substituted cyclopropane-1,2-dicarboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria and plants. upc.edursc.orgnih.gov This makes OASS a potential target for the development of new antibacterial agents. Mechanistic studies suggest that these compounds can bind to the active site of the enzyme, and their potency is influenced by the stereochemistry and substitution pattern on the cyclopropane ring.

Similarly, 1-substituted trans-cyclopropane-1,2-dicarboxylic acids have been shown to be potent inhibitors of 3-methylaspartase, acting as transition state analogues for the enzyme-catalyzed deamination reaction. nih.govresearchgate.net This highlights the potential for designing highly specific enzyme inhibitors by mimicking the transition state of a biochemical reaction. The inhibitory activity of these compounds is highly dependent on their stereochemistry. nih.gov

Future research will likely focus on screening this compound and its derivatives against a wider range of biological targets. Given the general biological activities reported for cyclopropane derivatives, which include antimicrobial, antiviral, and anticancer effects, there is a vast landscape of potential applications to explore. nist.govuniversityofgalway.ienih.gov Mechanistic studies will be crucial to understand how these molecules interact with their biological targets at a molecular level, paving the way for the rational design of more potent and selective therapeutic agents.

Advanced Applications in Diverse Chemical and Material Science Fields

The unique structural features of this compound make it a valuable building block for the creation of advanced materials with novel properties. The dicarboxylic acid functionality allows for its incorporation into polymers, while the rigid cyclopropane core can impart unique conformational constraints.

One of the most promising applications is in the synthesis of polyesters and poly(ester amide)s. mdpi.comupc.edursc.orggoogle.com Dicarboxylic acids are fundamental monomers in condensation polymerization. scielo.br The inclusion of the rigid 3-methylcyclopropane-1,2-dicarboxylate unit into a polymer backbone is expected to influence the material's thermal and mechanical properties, such as its glass transition temperature and crystallinity. mdpi.comnih.gov Research in this area is focused on synthesizing and characterizing these novel polymers to explore their potential in applications ranging from biodegradable plastics to high-performance fibers.

Another emerging frontier is the use of substituted dicarboxylic acids as ligands for the construction of metal-organic frameworks (MOFs). nih.govrsc.orgresearchgate.netrsc.orgnih.gov MOFs are crystalline materials with a porous structure, making them suitable for applications in gas storage, catalysis, and sensing. The specific geometry and functionality of this compound could lead to the formation of MOFs with unique network topologies and tailored pore environments.

Future prospects also include the use of this compound in the development of other advanced materials where molecular rigidity and defined stereochemistry are advantageous. This could encompass areas such as liquid crystals, chiral stationary phases for chromatography, and functional materials with specific optical or electronic properties.

Table 2: Potential Applications of this compound in Material Science

| Material Type | Potential Role of the Compound | Desired Properties |

| Polyesters/Poly(ester amide)s | Monomer (dicarboxylic acid component) | Enhanced thermal stability, tailored mechanical properties, biodegradability. |

| Metal-Organic Frameworks (MOFs) | Organic linker | Unique network topologies, tailored pore sizes and functionalities for gas storage or catalysis. |

| Liquid Crystals | Core structural unit | Induction of specific mesophases due to molecular rigidity and shape. |

| Chiral Stationary Phases | Chiral selector | Enantioselective separation of racemic mixtures in chromatography. |

Development of High-Throughput Screening and Analytical Characterization Methods

As the exploration of this compound and its derivatives expands, the development of rapid and efficient screening and characterization methods becomes increasingly important.

High-throughput screening (HTS) methodologies are essential for discovering new biological activities of compound libraries. upenn.eduresearchgate.netnih.govmedchemexpress.comrsc.org For a compound like this compound, HTS assays can be designed to screen for inhibitors of specific enzymes or modulators of cellular pathways. researchgate.netnih.govnih.govchiralpedia.com The development of fluorescence-based or mass spectrometry-based HTS assays would enable the rapid evaluation of a large number of derivatives, accelerating the discovery of new drug leads.

Advanced analytical techniques are crucial for the structural and stereochemical characterization of this compound and its products. High-performance liquid chromatography (HPLC) using chiral stationary phases is a key technique for the separation and analysis of enantiomers. researchgate.netnih.govchiralpedia.comchiraltech.comthieme-connect.de

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are used to determine the relative stereochemistry of the substituents on the cyclopropane ring. nih.govquora.comnih.govmiamioh.edunih.gov Furthermore, NMR can be used to study the conformation of molecules in solution.

Mass spectrometry (MS) is used for the determination of molecular weight and for structural elucidation through the analysis of fragmentation patterns. researchgate.netnist.govgoogle.comrsc.orgresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the analysis of complex mixtures and for quantitative studies.

Future research in this area will likely focus on the development of more sensitive and higher-throughput analytical methods, as well as the application of computational methods to predict the properties and activities of this compound derivatives, thereby guiding synthetic and screening efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylcyclopropane-1,2-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclopropanation of maleic anhydride derivatives. For example, reacting cyclopropanol derivatives with dicarboxylic anhydrides under mild acidic conditions (e.g., H₂SO₄ catalysis) followed by hydrolysis yields the target compound. Similar protocols for trans-cyclobutane-1,2-dicarboxylic acid synthesis involve cyclobutanol and maleic anhydride, suggesting analogous pathways for cyclopropane systems .

- Critical Parameters : Temperature (<100°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of reagents (1:1.2 anhydride:alcohol) are key to minimizing side reactions like ring-opening or polymerization. Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR distinguish cis/trans isomers via coupling constants (e.g., for vicinal protons) and chemical shifts of carboxyl groups. For example, trans isomers exhibit downfield shifts for carboxyl protons due to reduced steric hindrance .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in chiral ligand studies using cyclopropane-dicarboxylate frameworks .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA and mobile phases of hexane/isopropanol with 0.1% trifluoroacetic acid.

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : The compound is hygroscopic and prone to decomposition under prolonged exposure to light or elevated temperatures (>40°C). Storage recommendations include airtight containers with desiccants (silica gel) at 4°C in the dark. Stability studies on analogous cyclopropane dicarboxylates show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Case Study : The trans-isomer acts as a chiral scaffold in bidentate ligands for asymmetric hydrogenation. For example, (1R,2R)-configured derivatives form complexes with Rh(I), achieving enantiomeric excess (ee) >90% in ketone reductions. Steric effects from the methyl group enhance substrate selectivity .

- Data Contradiction : Some studies report lower ee values (70–80%) when the methyl group is replaced with bulkier substituents, suggesting a balance between steric hindrance and electronic effects is critical .

Q. Can this compound be copolymerized to form biodegradable polymers, and what mechanistic insights govern this process?

- Polymerization Mechanism : Ring-opening copolymerization with epoxides (e.g., cyclohexene oxide) using Zn-based catalysts yields polyesters with >20,000 Da. The cyclopropane ring’s strain energy (∼27 kcal/mol) drives reactivity, while the methyl group modulates crystallinity (DSC = 45–60°C) .

- Table : Key Copolymerization Parameters

| Monomer Ratio (Acid:Epoxide) | Catalyst | (°C) | Degradation Rate (pH 7.4, 37°C) |

|---|---|---|---|

| 1:1 | ZnEt₂ | 58 | 12% mass loss/week |

| 1:2 | MgCl₂ | 49 | 8% mass loss/week |

Q. What are the kinetic and thermodynamic factors governing ring-opening reactions of this compound under catalytic conditions?

- Catalytic Insertion Reactions : GaCl₃-catalyzed insertion of azobenzene into cyclopropane rings proceeds via a carbocation intermediate. Kinetic studies (Arrhenius plots) reveal activation energy () of 15.2 kcal/mol, with the methyl group stabilizing transition states through hyperconjugation .

- Competing Pathways : Under basic conditions (NaOH/EtOH), nucleophilic attack at the cyclopropane ring leads to ester cleavage (80% yield), whereas acidic conditions favor decarboxylation (60% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.